molecular formula C8H7NO B190005 4-Hydroxy-3-methylbenzonitrile CAS No. 15777-70-5

4-Hydroxy-3-methylbenzonitrile

Cat. No. B190005
CAS RN: 15777-70-5
M. Wt: 133.15 g/mol
InChI Key: WTTADDGUHFYGEH-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzonitrile is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile and has a hydroxy group (-OH) and a methyl group (-CH3) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methylbenzonitrile consists of a benzene ring with a cyano group (-C≡N), a hydroxy group (-OH), and a methyl group (-CH3) attached to it . The exact positions of these groups on the benzene ring can be determined by spectroscopic methods and confirmed by X-ray crystallography .


Physical And Chemical Properties Analysis

4-Hydroxy-3-methylbenzonitrile is a solid substance. Its molecular weight is 133.15 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . More specific physical and chemical properties, such as melting point and solubility, would require experimental determination or a detailed search of the literature.

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 4-Hydroxy-3-methylbenzonitrile is used as a reagent in chemical synthesis . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used as a reagent in a chemical reaction under controlled conditions .
    • Results or Outcomes : The outcomes of these syntheses can also vary widely, producing a range of different chemical compounds .
  • Synthesis of Isoflavone Derivatives

    • Summary of Application : 4-Hydroxy-3-methylbenzonitrile has been used as a precursor in the synthesis of 3’-methoxydaidzein, an isoflavone derivative . Isoflavones have attracted researchers’ interest due to their estrogen-like properties and potential use in the treatment of degenerative diseases such as arteriosclerosis, hot flash symptoms, osteoporosis, and even breast and prostate cancer .
    • Methods of Application : The synthesis was carried out through two steps of reaction: reduction of vanillin to vanillyl alcohol with NaBH4, then halogenation followed by nitrilization of the product with PBr3 and KCN, respectively .
    • Results or Outcomes : The yields of synthesis were 83% of white crystal of vanillyl alcohol and 36% of yellow crystal of 4-hydroxy-3-methoxybenzonitrile .
  • Nonlinear Optical Applications
    • Summary of Application : 4-Hydroxy-3-methylbenzonitrile has been used in the creation of an organic co-crystal for third harmonic nonlinear optical applications . Nonlinear optics is a research field that has explained the optical phenomena like higher harmonic generations .
    • Methods of Application : The organic co-crystal was grown by slow evaporation method using ethanol solvent . The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques .
    • Results or Outcomes : The polarizability and first-order hyperpolarizability of the 4H3MN molecule have obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .
  • Pharmacokinetics

    • Summary of Application : 4-Hydroxy-3-methylbenzonitrile has been studied for its pharmacokinetic properties . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
    • Methods of Application : The methods of application can vary widely depending on the particular study being performed. Typically, it would involve administering the compound to a test subject and then measuring various parameters over time .
    • Results or Outcomes : The results of these studies can also vary widely, but they provide important information about how the compound behaves in the body .
  • Medicinal Chemistry

    • Summary of Application : 4-Hydroxy-3-methylbenzonitrile has been studied in the field of medicinal chemistry . Medicinal chemistry involves the design and synthesis of therapeutic agents .
    • Methods of Application : The methods of application can vary widely depending on the particular study being performed. Typically, it would involve synthesizing the compound and then testing its therapeutic effects .
    • Results or Outcomes : The results of these studies can also vary widely, but they provide important information about the potential therapeutic uses of the compound .

Safety And Hazards

Based on the information available, 4-Hydroxy-3-methylbenzonitrile may pose certain hazards. It is advisable to handle it with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . More detailed safety information should be available in its Material Safety Data Sheet.

properties

IUPAC Name

4-hydroxy-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTADDGUHFYGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306382
Record name 4-Hydroxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methylbenzonitrile

CAS RN

15777-70-5
Record name 4-Hydroxy-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15777-70-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-3-methylbenzaldehyde (530 mg, 3.91 mmol) and hydroxyl ammonium chloride (406 mg, 5.81 mmol) in acetic acid (5 mL) was heated under reflux for 90 minutes. The cooled reaction mixture was then diluted with diethyl ether (30 mL) and washed with water (30 mL). The combined organic solution was washed with brine, dried over magnesium sulfate, concentrated in vacuo and the residue was purified by column chromatography on silica gel, eluting with dichloromethane:methanol, 100:0 to 97.5:2.5, to afford the title compound as a pale yellow oil in 66% yield, 345 mg.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

A stirred solution of 4-cyano-2-methylphenyl acetate (5.2 g, 29.7 mmol) in 75 mL of methanol was treated with a solution of potassium carbonate (30 mmol, 4.15 g) in 25 mL of water at room temperature. After 30 minutes, the mixture was concentrated in vacuo and treated with 1 N sulfuric acid. The resulting precipitate was filtered, washed with water, and dried to give 3.1 g of 4-hydroxy-3-methylbenzonitrile as a white solid (78% yield).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-methylbenzonitrile (7.07 g, 36.1 mmol) in 225 mL of THF at -78° C. is added a 1.7 M solution of tert-butyl lithium (45.6 mL, 77.6 mmol) in pentane. After 5 minutes, CuBr.SMe2 (15.9 g, 77.6 mmol) is added. The resulting solution is stirred for 10 minutes, then O2 is slowly bubbled through the reaction mixture for 30 minutes. After this time, the solution is allowed to warm to ambient temperatures. The solution is stirred for 16 hours. The solution is then poured into 100 mL of H2O. The solution is diluted with EtOAc. The layers are separated. The organic layer is washed with saturated (NH4)2SO4 solution. The organic layer is then extracted with 10 N NaOH. The collected aqueous basic layers are acidified to pH=6 with 6N HCl. The solution is then extracted with EtOAc. The combined organic layers are dried over MgSO4, filtered and concentrated. The title compound is obtained as a solid.
Quantity
7.07 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.6 mL
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
APT Easson - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
4, 4’-DIAMIDINODIPHENYLAMIniE, 1 one of the first aromatic diamidines to be synthesised, had only slight activity against Try; bnnosoma congolense. However, it was rather more …
Number of citations: 4 pubs.rsc.org
A Volobueva, A Egorova, A Galochkina, S Ekins… - Molecules, 2020 - mdpi.com
… –Kwart rearrangement from commercially available 4-hydroxy-3-methylbenzonitrile in three steps [16]. 4-hydroxy-3-methylbenzonitrile 8 was synthesized from corresponding phenol by …
Number of citations: 7 www.mdpi.com
YM Choi-Sledeski, DG McGarry… - Journal of medicinal …, 1999 - ACS Publications
… The combined organic layers were worked up to yield 4-hydroxy-3-methylbenzonitrile (22) (… mL, 5.92 mmol) was added to a solution of 4-hydroxy-3-methylbenzonitrile (22) (0.70 g, 5.26 …
Number of citations: 53 pubs.acs.org
GS Attard, G Williams, GW Gray, D Lacey, PA Gemmel - Polymer, 1986 - Elsevier
… The mesogenic pendant group R was prepared by the esterification of 4-hydroxy-3-methylbenzonitrile with 4-(n-pent-4'-enoxy)benzoic acid in the presence of triethylamine in …
Number of citations: 102 www.sciencedirect.com
N Kurtanović, N Tomašević, S Matić, MM Mitrović… - European Journal of …, 2022 - Elsevier
… 3DQ-D2 was abridged with 3DQ-RD3 (previously prepared by reacting 4-hydroxy-3-methylbenzonitrile with 1,2-dichloroethane in 95% yield [43]) to furnish 3DQ-D3 in good yield [43]. …
Number of citations: 6 www.sciencedirect.com

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